Aldosterone Synthase (CYP11B2) Inhibition: FAD286 (Tetrahydroimidazo[1,5-a]pyridine Derivative) vs. LCI699 (Pyrroloimidazole)
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-containing compound FAD286 (R-fadrozole) exhibits 40-fold selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), a key differentiation parameter in the design of cardiometabolic drugs [1]. This selectivity is quantitatively superior to the alternative pyrroloimidazole scaffold LCI699, which achieves only 8-fold selectivity under identical assay conditions [1].
| Evidence Dimension | Selectivity ratio (CYP11B2 IC50 / CYP11B1 IC50) |
|---|---|
| Target Compound Data | FAD286: CYP11B2 IC50 = 3 nM, CYP11B1 IC50 = 90 nM, Selectivity = 40-fold [1] |
| Comparator Or Baseline | LCI699 (4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile): CYP11B2 IC50 = 10 nM, CYP11B1 IC50 = 80 nM, Selectivity = 8-fold [1] |
| Quantified Difference | 40-fold vs 8-fold selectivity; 5x higher relative selectivity for FAD286 |
| Conditions | In vitro enzyme inhibition assays using human recombinant CYP11B1 and CYP11B2 expressed in V79 MZ cells, substrate: 11-deoxycorticosterone (500 nM) [1] |
Why This Matters
Higher selectivity reduces off-target cortisol suppression, directly impacting clinical safety and procurement decisions for drug discovery programs targeting aldosterone-driven diseases.
- [1] Weldon, S. M. et al. Selectivity of BI 689648, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates. J. Pharmacol. Exp. Ther. 2016, 359, 1, 142-150. View Source
